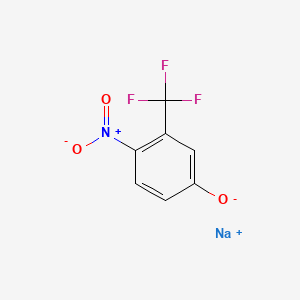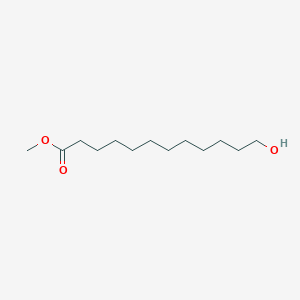
Methyl 12-hydroxydodecanoate
Overview
Description
Methyl 12-hydroxydodecanoate is a chemical compound with the CAS Number: 71655-36-2 . It has a molecular weight of 230.35 and its molecular formula is C13H26O3 . The physical form of this compound is a powder .
Synthesis Analysis
The synthesis of Methyl 12-hydroxydodecanoate has been described in a method for the synthesis of carboxy-containing oligonucleotides using a phosphoramidite derivative of methyl 12-hydroxydodecanoate .Molecular Structure Analysis
The molecular structure of Methyl 12-hydroxydodecanoate is represented by the formula C13H26O3 . It has an average mass of 230.344 Da and a monoisotopic mass of 230.188202 Da .Chemical Reactions Analysis
Methyl 12-hydroxydodecanoate has been found to be produced in good yield from the conversion of nylon-12 using supercritical MeOH . This indicates that it can be an important intermediate in the chemical industry, especially in the recycling of plastics .Physical And Chemical Properties Analysis
Methyl 12-hydroxydodecanoate is a powder that is stored at room temperature . It has a melting point of 31-32 degrees . The compound has a molecular weight of 230.35 .Safety and Hazards
The safety information for Methyl 12-hydroxydodecanoate includes several hazard statements: H315, H319, H335 . These correspond to potential skin irritation, serious eye irritation, and respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
Mechanism of Action
Biochemical Pathways
Methyl 12-hydroxydodecanoate has been associated with the decomposition of polyamides such as nylon-6 and nylon-12 . In this process, the compound is produced as a result of the depolymerization of nylon-12 in supercritical methanol . .
Result of Action
Given the compound’s association with the decomposition of polyamides, it’s possible that it plays a role in the breakdown and recycling of these materials . .
properties
IUPAC Name |
methyl 12-hydroxydodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O3/c1-16-13(15)11-9-7-5-3-2-4-6-8-10-12-14/h14H,2-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYBBOXJKXXXOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10334949 | |
| Record name | Methyl 12-hydroxydodecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 12-hydroxydodecanoate | |
CAS RN |
71655-36-2 | |
| Record name | Methyl 12-hydroxydodecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



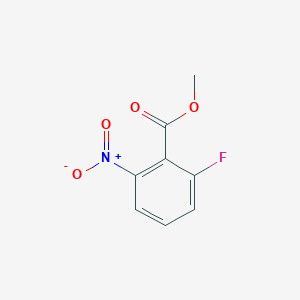

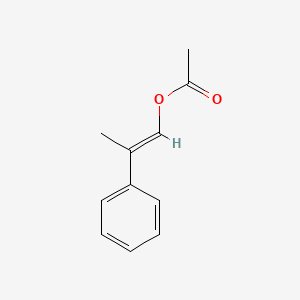
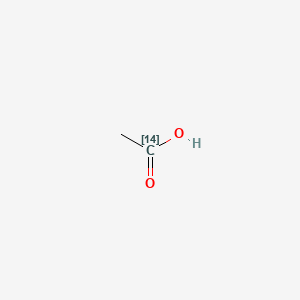


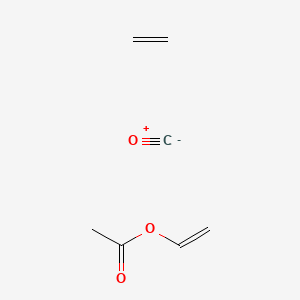
![Tris[2-tert-butyl-4-(5-tert-butyl-4-hydroxy-2-methylphenyl)sulfanyl-5-methylphenyl] phosphite](/img/structure/B1606530.png)
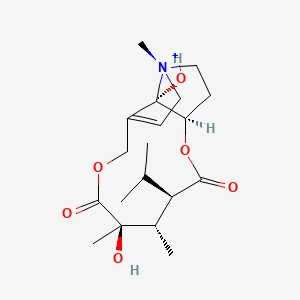
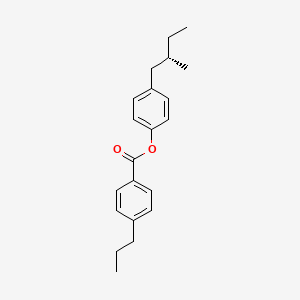
![2-[2-(2-Fluoroethoxy)ethoxy]ethanol](/img/structure/B1606535.png)
